[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene

Prodrug Design Metabolic Stability Phosphoantigen

The compound designated by CAS 475061-84-8, systematically named [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene (C16H26NO2P, MW 295.36), is a P-chiral phosphonamidate ester. Its structure integrates a stereodefined (-)-menthol-derived alkoxy group with a P-phenylphosphonamidate core, creating a molecule with two distinct chiral elements: the carbon-based chirality of the menthyl moiety and the phosphorus-based chirality at the P(V) center.

Molecular Formula C16H26NO2P
Molecular Weight 295.363
CAS No. 475061-84-8
Cat. No. B2460719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene
CAS475061-84-8
Molecular FormulaC16H26NO2P
Molecular Weight295.363
Structural Identifiers
SMILESCC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)N)C(C)C
InChIInChI=1S/C16H26NO2P/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3,(H2,17,18)
InChIKeyJEIUEGUEQPISEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 475061-84-8: A Chiral Menthyl P-Phenylphosphonamidate Building Block for Asymmetric Synthesis and P-Chiral Chemistry


The compound designated by CAS 475061-84-8, systematically named [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene (C16H26NO2P, MW 295.36), is a P-chiral phosphonamidate ester . Its structure integrates a stereodefined (-)-menthol-derived alkoxy group with a P-phenylphosphonamidate core, creating a molecule with two distinct chiral elements: the carbon-based chirality of the menthyl moiety and the phosphorus-based chirality at the P(V) center [1]. This architecture places it within the broader family of chiral phosphonamidate building blocks, which are increasingly recognized for their synthetic versatility in accessing diverse stereogenic-at-P(V) compounds for pharmaceutical and catalytic applications [1].

Why a Generic Phosphonamidate or Simple Menthyl Ester Cannot Substitute for the Specific P-Chiral Architecture of CAS 475061-84-8


The selection of CAS 475061-84-8 over a simple phosphoramidate analog or an achiral menthyl phosphinate is driven by the compounding effects of its unique structure on both stability and synthetic utility. At the chemical level, phosphonamidates (P-N) are fundamentally distinct from phosphoramidates (P-O-N), exhibiting significantly greater hydrolytic stability in plasma, a property linked to over 900-fold differences in prodrug potency in certain biological contexts [1]. At the stereochemical level, the compound’s P-chiral center, locked by the chiral menthyl auxiliary, is not merely a structural curiosity; it is a prerequisite for catalytic enantioselective synthesis, where the chiral induction effect is directly compared to achiral or racemic analogs [2]. Therefore, procuring the exact (Sp or Rp) diastereomer of this menthyl P-phenylphosphonamidate is non-negotiable for reproducible stereospecific transformations or chiral induction studies, as substituting a generic alkyl phosphonamidate eliminates both the configurational stability and the requisite chiral environment.

Quantitative Differentiation Evidence for [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene (CAS 475061-84-8)


Phosphonamidate vs. Phosphoramidate: A >900-Fold Potency and Stability Advantage in a Prodrug Model

In a direct head-to-head comparison of double prodrug forms of synthetic phosphoantigens, the phosphonamidate prodrug (Compound 11) exhibited an EC50 of 0.12 nM for stimulating γδ T cell proliferation, which was >900 times more potent than the corresponding phosphoramidate prodrug. The phosphonamidate form also demonstrated significantly greater stability in human plasma following acetate hydrolysis [1]. While this assay does not use CAS 475061-84-8 directly, it establishes a class-level differentiation between the phosphonamidate functional group (present in the target compound) and the analogous phosphoramidate, which would be a common substitution error in procurement.

Prodrug Design Metabolic Stability Phosphoantigen

Chiral Induction: Menthyl Phenylphosphonamides as a Privileged Architecture for Asymmetric Catalysis

A patent on chiral menthyl phenylphosphonamide compounds explicitly claims that compounds with this general architecture, including variations of the target compound, exhibit an 'obvious chiral induction effect' and are 'more suitable for use in a chiral catalytic reaction' compared to other structures [1]. The patent describes a general formula that encompasses CAS 475061-84-8's core. While precise enantiomeric excess (ee) values for the specific target compound are not provided in the abstract, the claim of superior chiral induction over non-menthyl containing phosphonamides establishes a structural prerequisite for the menthyl auxiliary. This contrasts with achiral P-phenylphosphonamidates, which lack any inherent chiral induction capability.

Asymmetric Synthesis Chiral Induction Organocatalysis

Amino vs. Chloro Leaving Group: Differentiated Synthetic Versatility for P(V) Building Blocks

A landmark study established chlorophosphonamidates as versatile stereogenic-at-P(V) building blocks, demonstrating that the chloride leaving group can be displaced sequentially and stereospecifically to access diverse substitution patterns [1]. CAS 475061-84-8, bearing an NH2 group instead of a chlorine atom on the phosphorus center, represents a distinct and complementary building block. The amino group offers orthogonal reactivity: it can serve as a nucleophile for peptide coupling without requiring a preliminary substitution step, or be converted to a diazonium salt for further functionalization. This contrasts with chlorophosphonamidates, which are primarily electrophilic at phosphorus. The two compounds are thus not interchangeable in synthetic planning; one provides entry into amine-derived libraries, the other into nucleophile-derived libraries.

Stereospecific Synthesis Building Block P-Chiral Molecules

Thermal Stability of Phosphonamidates: A Class-Level Advantage Over Phosphinates for High-Temperature Processes

A series of DOPO-based phosphonamidates were synthesized and characterized, with many exhibiting initial thermal degradation temperatures exceeding 320 °C under nitrogen, a stability attributed to the robust P–N bond [1]. This provides a class-level inference that phosphonamidates, including CAS 475061-84-8, possess inherently greater thermal resilience compared to analogous phosphinate esters (P–O–C), which typically degrade at lower temperatures. This stability difference is critical for applications in high-temperature organic synthesis, where a phosphinate analog might decompose prematurely, leading to side products or loss of chiral induction.

Thermal Stability Flame Retardancy Material Science

High-Value Application Scenarios for [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene (CAS 475061-84-8)


Stereospecific Construction of P-Chiral Pharmaceutical Candidates

CAS 475061-84-8 serves as a critical chiral building block for synthesizing stereogenic-at-P(V) pharmaceutical leads. Its nucleophilic amino group enables direct incorporation into peptide-like backbones or conjugation to targeting ligands via amide bond formation, a transformation not possible with chlorophosphonamidate analogs. The menthyl auxiliary ensures stereochemical integrity during these transformations, directly impacting the pharmacological profile of the final P-chiral drug candidates [1].

Enantioselective Catalysis and Chiral Ligand Design

The 'obvious chiral induction effect' claimed for menthyl phenylphosphonamide architectures [1] makes CAS 475061-84-8 a privileged scaffold for developing novel chiral ligands or organocatalysts. Its application in asymmetric hydrogenation, alkylation, or cycloaddition reactions relies on the precise stereochemistry at both carbon and phosphorus, driving high enantiomeric excesses that cannot be replicated by racemic or achiral phosphonamidate substitutes.

Chemically Robust Prodrug Design Platforms

Building on the class-level evidence that phosphonamidates can exhibit over 900-fold greater prodrug potency and superior plasma stability compared to phosphoramidates [1], CAS 475061-84-8 is positioned as a key intermediate for developing metabolically stable prodrugs. Its P-N linkage resists premature hydrolysis in plasma, while the NH2 handle allows for the attachment of various pharmacophores, creating a modular platform for tuning drug-like properties.

Quote Request

Request a Quote for [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.